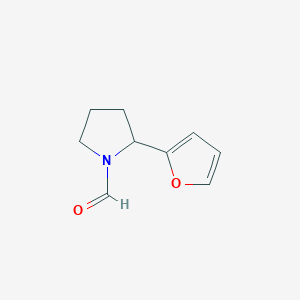![molecular formula C13H17Cl2N3O2 B11805587 Methyl 3-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate dihydrochloride](/img/structure/B11805587.png)
Methyl 3-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-3-(Pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridin-5-carboxylat-Dihydrochlorid ist eine komplexe organische Verbindung, die zur Klasse der heterocyclischen Verbindungen gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Pyrrolidinring umfasst, der mit einem Pyrrolo[2,3-b]pyridin-Kern verschmolzen ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl-3-(Pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridin-5-carboxylat-Dihydrochlorid umfasst typischerweise mehrstufige organische Reaktionen. Eine gängige Methode beinhaltet die Cyclisierung geeigneter Vorstufen unter kontrollierten Bedingungen. Der letzte Schritt beinhaltet oft die Veresterung der Carboxylatgruppe und die Bildung des Dihydrochloridsalzes .
Industrielle Produktionsverfahren
In einem industriellen Umfeld kann die Produktion dieser Verbindung die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Reaktionsbedingungen, wie z. B. Temperatur, Druck und Lösungsmittelwahl, werden optimiert, um die effiziente Synthese der Verbindung zu ermöglichen. Zusätzlich werden Reinigungsverfahren wie Umkristallisation und Chromatographie eingesetzt, um das Endprodukt in seiner reinen Form zu erhalten .
Analyse Chemischer Reaktionen
Reaktionstypen
Methyl-3-(Pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridin-5-carboxylat-Dihydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand der Verbindung zu verändern, was möglicherweise zu verschiedenen Derivaten führt.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile oder Elektrophile, abhängig von der gewünschten Substitution .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen eine große Bandbreite an funktionellen Gruppen einführen können, wodurch die Vielseitigkeit der Verbindung erhöht wird .
Wissenschaftliche Forschungsanwendungen
Methyl-3-(Pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridin-5-carboxylat-Dihydrochlorid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich ihrer Wechselwirkungen mit Enzymen und Rezeptoren.
Medizin: Forschungen werden durchgeführt, um seine potenziellen therapeutischen Anwendungen zu untersuchen, z. B. seine Rolle bei der Entwicklung von Medikamenten zur Behandlung verschiedener Krankheiten.
Industrie: Die einzigartigen chemischen Eigenschaften der Verbindung machen sie nützlich bei der Entwicklung neuer Materialien und chemischer Prozesse
Wirkmechanismus
Der Wirkmechanismus von Methyl-3-(Pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridin-5-carboxylat-Dihydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen. Diese Ziele können Enzyme, Rezeptoren oder andere Proteine sein, was zu verschiedenen biochemischen Effekten führt. Die Struktur der Verbindung ermöglicht es ihr, an diese Ziele zu binden, ihre Aktivität zu modulieren und zelluläre Signalwege zu beeinflussen .
Wirkmechanismus
The mechanism of action of Methyl 3-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biochemical effects. The compound’s structure allows it to bind to these targets, modulating their activity and influencing cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Methyl-3-Hydroxythieno[2,3-b]pyridin-2-carboxylat: Diese Verbindung teilt eine ähnliche Kernstruktur, unterscheidet sich aber in den angehängten funktionellen Gruppen.
Pyrazolo[3,4-b]pyridin-Derivate: Diese Verbindungen haben ein ähnliches heterocyclisches Grundgerüst, können sich aber in ihren Substituenten und ihrer Gesamtstruktur unterscheiden.
Einzigartigkeit
Methyl-3-(Pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridin-5-carboxylat-Dihydrochlorid ist einzigartig aufgrund seiner spezifischen Kombination funktioneller Gruppen und seiner Fähigkeit, eine große Bandbreite an chemischen Reaktionen einzugehen. Diese Vielseitigkeit macht es zu einer wertvollen Verbindung in verschiedenen Bereichen der Forschung und Industrie .
Eigenschaften
Molekularformel |
C13H17Cl2N3O2 |
|---|---|
Molekulargewicht |
318.20 g/mol |
IUPAC-Name |
methyl 3-pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate;dihydrochloride |
InChI |
InChI=1S/C13H15N3O2.2ClH/c1-18-13(17)9-4-10-11(8-2-3-14-5-8)7-16-12(10)15-6-9;;/h4,6-8,14H,2-3,5H2,1H3,(H,15,16);2*1H |
InChI-Schlüssel |
JLDRJEQEUGYDMF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=C(NC=C2C3CCNC3)N=C1.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


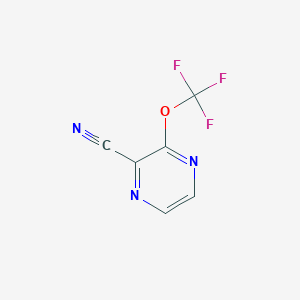

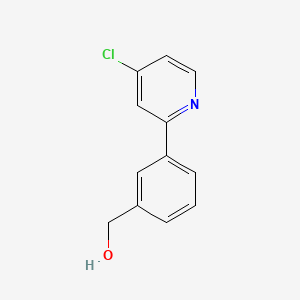
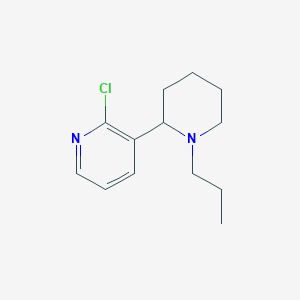
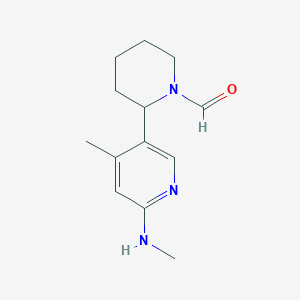
![5-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11805536.png)
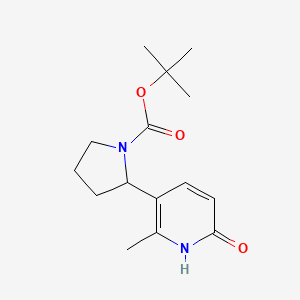
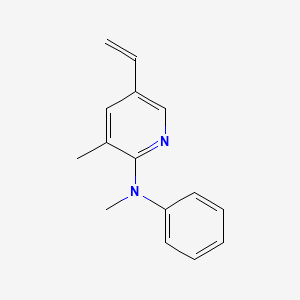

![4-(difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11805560.png)


